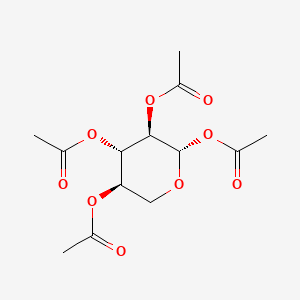

1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

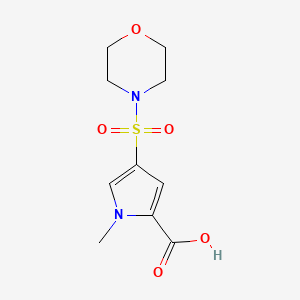

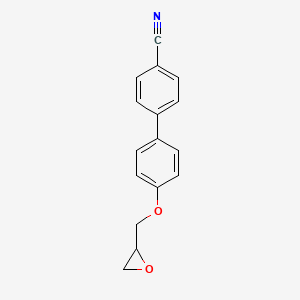

1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose is a useful research chemical compound used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues . It is chiefly employed to study possible anticancer drugs and broad-spectrum antibiotics. It also contributes to the study of diabetes and neurodegenerative diseases .

Molecular Structure Analysis

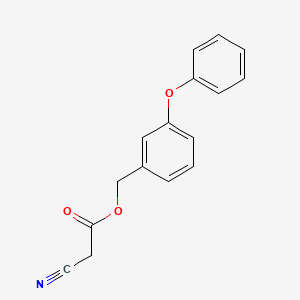

The molecular structure of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose has been confirmed through various methods such as 1H NMR . The molecular formula is C13H18O9 .Physical And Chemical Properties Analysis

This compound is a solid at 20°C . Its molecular weight is 318.28 g/mol .Wissenschaftliche Forschungsanwendungen

Conformational Studies : 1,2,3,4-Tetra-O-benzoyl-β-D-xylopyranose has been studied for its conformations in solutions and crystalline forms. In acetone-d6, it exists as a 1:1 mixture of the 1C4 and 4C1 conformers but crystallizes in the all-axial 1C4 form (Luger et al., 1979).

Synthesis Applications : The compound has been used in novel synthesis methods. For instance, a new synthesis applies a regioselective Wittig-like reaction of tetra-O-acetyl-D-xylopyranase for producing various compounds (Haider & Williams, 2007).

Derivative Formation : Studies have focused on creating various derivatives of D-xylopyranose, including tri-O-acetyl derivatives, through selective acetylation processes (Utille & Gagnaire, 1982).

Glycosidation of Peptides : Research has explored direct glycosidation of peptides using 1,2,3,4-Tetra-O-acetyl-β-D-xylopyranose. This process is significant for producing specific glycopeptides (Paulsen & Brenken, 1988).

Photobromination Studies : The compound has been used in photobromination studies, leading to the preparation of 'double-headed' nucleosides, which are of interest in nucleic acid chemistry (Ferrier & Tyler, 1980).

Antithrombotic Activity : A study on the economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose revealed its transformation into compounds with antithrombotic activity (Bozo et al., 1998).

Polymerization Studies : Unsaturated glucopyranose derivatives, including 1,2,3,4-tetra-O-acetyl derivatives, have been synthesized and investigated in polymerization reactions. This research contributes to the field of saccharide polymers (Yaacoub et al., 1997).

Catalysis in Synthesis : Vitamin B12 and BF3-Etherate have been used as catalysts in the synthesis of certain C4-C12-alkyl β-D-xylopyranosides, demonstrating the applicability of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose in catalyzed reactions (Petrović et al., 2006).

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

The role of 1,2,3,4-Tetra-O-acetyl-beta-D-xylopyranose in biochemical reactions is primarily as a useful research chemical compound used in the selective cleavage by hydrazine of the anomeric acetyl groups of acetylated glycosyl residues

Molecular Mechanism

It is known to be involved in the selective cleavage of the anomeric acetyl groups of acetylated glycosyl residues

Eigenschaften

IUPAC Name |

(4,5,6-triacetyloxyoxan-3-yl) acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJOQJPYNENPSSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4049-34-7, 4049-33-6 |

Source

|

| Record name | Ribopyranose, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116266 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Xylopyranose, .beta.-D- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(Trifluoromethyl)phenyl]methyl-oxan-4-amine hydrochloride](/img/structure/B2899835.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2899837.png)

![3-(4-Fluorophenyl)-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2899838.png)

![N~6~-(4-methylbenzyl)-N~4~-(3-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2899844.png)